Iron(2+) zinc hydroxide (1/1/4)

Description

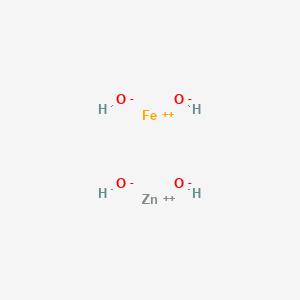

Iron(2+) zinc hydroxide (1/1/4), with an inferred formula FeZn(OH)₄, is a mixed-metal hydroxide containing Fe²⁺ and Zn²⁺ cations in a 1:1 molar ratio, coordinated with four hydroxide anions. Mixed-metal hydroxides often adopt layered or intercalated structures, such as layered double hydroxides (LDHs), which stabilize through charge-balancing interlayer anions .

This compound likely forms via co-precipitation of Fe²⁺ and Zn²⁺ salts under alkaline conditions, as seen in hydrothermal synthesis methods for similar nanoparticles .

Properties

CAS No. |

116845-60-4 |

|---|---|

Molecular Formula |

FeH4O4Zn |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

zinc;iron(2+);tetrahydroxide |

InChI |

InChI=1S/Fe.4H2O.Zn/h;4*1H2;/q+2;;;;;+2/p-4 |

InChI Key |

VGMSDKOZHVRRAW-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Fe+2].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(2+) zinc hydroxide can be synthesized through various methods. One common approach involves the co-precipitation of iron and zinc salts in an alkaline medium. For example, mixing solutions of iron(II) sulfate and zinc sulfate with sodium hydroxide can result in the formation of iron(2+) zinc hydroxide. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the final product .

Industrial Production Methods

Industrial production of iron(2+) zinc hydroxide typically involves large-scale precipitation processes. The reactants are mixed in controlled environments to ensure consistent quality and yield. The precipitate is then filtered, washed, and dried to obtain the final product. Optimization of reaction parameters is crucial to achieve the desired purity and particle size distribution .

Chemical Reactions Analysis

Types of Reactions

Iron(2+) zinc hydroxide undergoes various chemical reactions, including:

Oxidation: The iron component can be oxidized to form iron(III) compounds.

Reduction: Under certain conditions, the iron can be reduced back to iron(II).

Substitution: The hydroxide ions can be substituted with other anions, such as chloride or sulfate.

Common Reagents and Conditions

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.

Substitution: Reactions with acids like hydrochloric acid or sulfuric acid can lead to the formation of corresponding iron and zinc salts.

Major Products Formed

Oxidation: Iron(III) hydroxide and zinc oxide.

Reduction: Iron(II) hydroxide and zinc hydroxide.

Substitution: Iron(II) chloride, zinc chloride, iron(II) sulfate, and zinc sulfate.

Scientific Research Applications

Iron(2+) zinc hydroxide has diverse applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.

Biology: Investigated for its potential in drug delivery systems and as an antimicrobial agent.

Medicine: Explored for its role in treating iron and zinc deficiencies.

Industry: Utilized in the production of pigments, coatings, and as a precursor for other metal compounds.

Mechanism of Action

The mechanism of action of iron(2+) zinc hydroxide involves its interaction with molecular targets and pathways:

Catalysis: Acts as a catalyst by providing active sites for chemical reactions.

Antimicrobial Activity: Disrupts microbial cell membranes and interferes with essential metabolic processes.

Nutrient Supplementation: Provides bioavailable forms of iron and zinc, which are essential for various physiological functions.

Comparison with Similar Compounds

Zinc Hydroxide (Zn(OH)₂)

Structure and Stability :

- Zn(OH)₂ has a layered structure with tetrahedral Zn²⁺ centers bonded to hydroxide ions. It is metastable and dehydrates to ZnO at ~125°C .

- Solubility : Slightly soluble in water (0.42 g/L at 20°C) but dissolves in strong acids (forming Zn²⁺ salts) or excess NaOH (forming [Zn(OH)₄]²⁻) .

- Applications: Used in medical absorbents, pigments, and as a precursor for ZnO nanoparticles .

Contrast with FeZn(OH)₄ :

Iron(II) Hydroxide (Fe(OH)₂)

Structure and Stability :

Contrast with FeZn(OH)₄ :

- This is analogous to Zn-Fe alloy coatings, where Zn inhibits iron corrosion .

Layered Zinc Hydroxide Salts (Zn₅(OH)₁₀⁻ˣ(Am⁻)ₓ/m·nH₂O)

Contrast with FeZn(OH)₄ :

Zinc-Iron Alloy Hydroxides (e.g., Zn-Fe Coatings)

Structure and Stability :

Contrast with FeZn(OH)₄ :

- FeZn(OH)₄ is a discrete compound, whereas Zn-Fe alloy hydroxides are heterogeneous mixtures. The former may offer more predictable stoichiometric behavior in applications like catalysis.

Data Tables

Table 1: Comparative Properties of Hydroxides

| Property | FeZn(OH)₄ (Inferred) | Zn(OH)₂ | Fe(OH)₂ | Zn-Fe Alloy Hydroxides |

|---|---|---|---|---|

| Molar Mass (g/mol) | ~177.2 | 99.42 | 89.86 | Variable |

| Stability in Air | Moderate | Stable | Unstable | Stable |

| Solubility in Water | Low | 0.42 g/L | ~0.01 g/L | Insoluble |

| Thermal Decomposition | >200°C (to FeO/ZnO) | 125°C (to ZnO) | Oxidizes below 100°C | >300°C (to oxides) |

| Key Applications | Catalysis, coatings | Medical, ZnO precursor | Limited (lab use) | Corrosion-resistant coatings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.